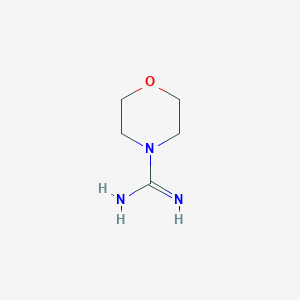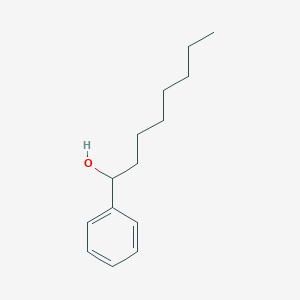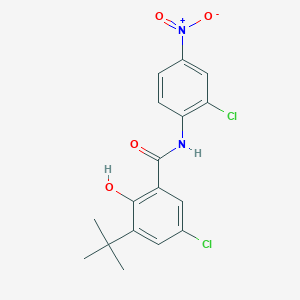
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide, also known as Nitrotriazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of salicylanilide and is known for its unique properties that make it suitable for a wide range of research applications.
作用機序
The mechanism of action of 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is involved in the formation of microtubules, which are essential for cell division.
生化学的および生理学的効果
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide in lab experiments is its unique properties that make it suitable for a wide range of research applications. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide. One of the main areas of research is the development of new derivatives of this compound that exhibit enhanced properties and reduced toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, the compound's potential use as an antimicrobial and antifungal agent is also an area of interest for future research.
Conclusion
In conclusion, 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits unique properties that make it suitable for a wide range of research applications. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been found to exhibit various biochemical and physiological effects. While there are potential advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that hold promise for the development of new treatments and therapies for various diseases.
合成法
The synthesis of 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide involves the reaction between 5-chloro-2-hydroxybenzoic acid and 3-tert-butyl-4-chloroaniline in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.
科学的研究の応用
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
特性
CAS番号 |
16128-96-4 |
|---|---|
製品名 |
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide |
分子式 |
C17H16Cl2N2O4 |
分子量 |
383.2 g/mol |
IUPAC名 |
3-tert-butyl-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(2,3)12-7-9(18)6-11(15(12)22)16(23)20-14-5-4-10(21(24)25)8-13(14)19/h4-8,22H,1-3H3,(H,20,23) |
InChIキー |
MDOYUMDYRPHEKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
その他のCAS番号 |
16128-96-4 |
同義語 |
5-chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide S 13 S-13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



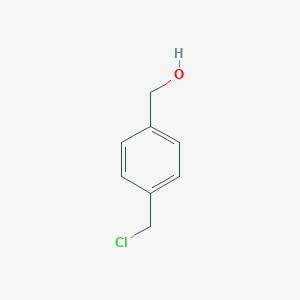
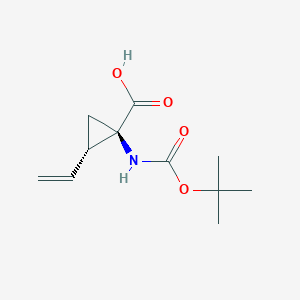
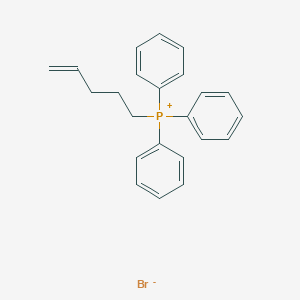
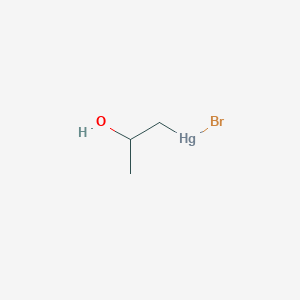
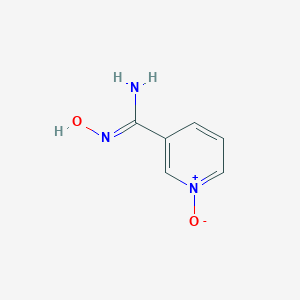
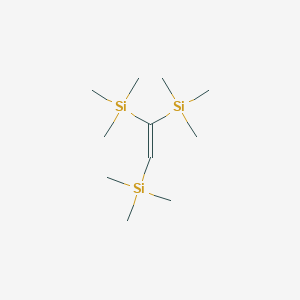
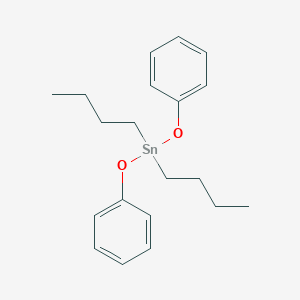
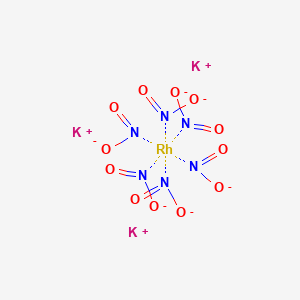

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)

